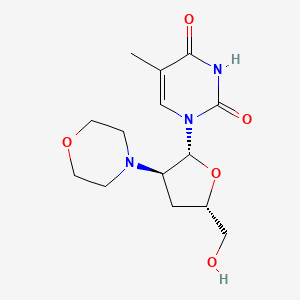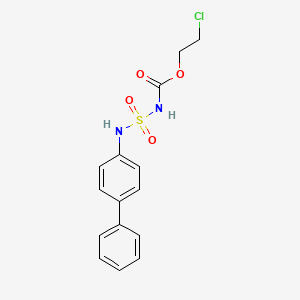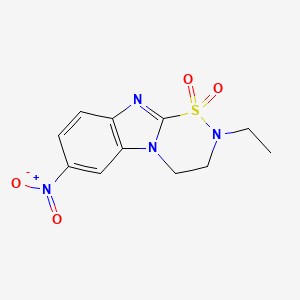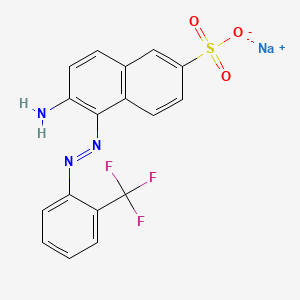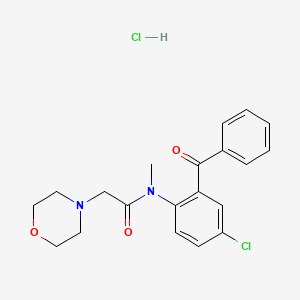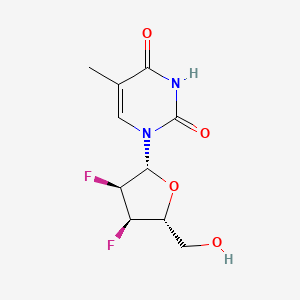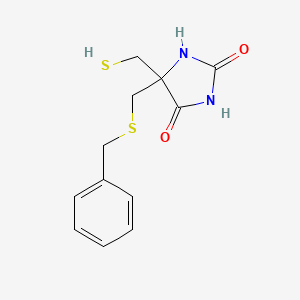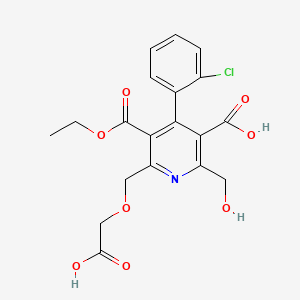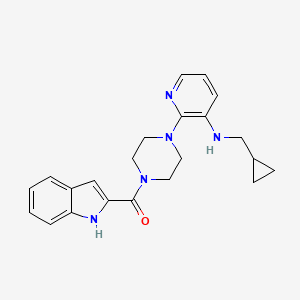
2,5-Dimethoxy-4-ethoxyamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-ethoxyamphetamine is a psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin. In his book “PiHKAL,” Shulgin lists the active dose range as 20–50 mg, with effects lasting 10–14 hours . The compound is known for producing color enhancement, visual phenomena, and pattern movement among other effects .
Preparation Methods
2,5-Dimethoxy-4-ethoxyamphetamine can be synthesized through multiple routes. One common method involves the nitration of substituted styrenes with nitryl iodide . Another method includes the use of gas-liquid chromatography and various spectral analyses such as ultraviolet, infrared, proton magnetic resonance, carbon-13 magnetic resonance, and mass spectrometry to confirm the identity of the synthesized compound
Chemical Reactions Analysis
2,5-Dimethoxy-4-ethoxyamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Biology: Investigated for its effects on serotonin receptors, particularly the 5-HT2A receptor.
Industry: Limited industrial applications due to its classification as a controlled substance.
Mechanism of Action
2,5-Dimethoxy-4-ethoxyamphetamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor . It also shows affinity for other serotonin receptors such as 5-HT2B and 5-HT7, as well as the sigma-1 receptor . The compound’s psychoactive effects are primarily mediated through its interaction with these receptors, leading to altered neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
2,5-Dimethoxy-4-ethoxyamphetamine is part of a broader class of substituted amphetamines, which includes compounds like:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic with similar receptor affinities.
2,5-Dimethoxy-4-ethylthioamphetamine (ALEPH-2): A derivative with anxiolytic and hallucinogenic properties.
What sets this compound apart is its unique ethoxy group at the 4-position, which influences its receptor binding profile and psychoactive effects .
Properties
CAS No. |
16128-88-4 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(4-ethoxy-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-17-13-8-11(15-3)10(6-9(2)14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |
InChI Key |
ITZLAXJQDMGDEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)OC)CC(C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


